1,4-Benzenedimethanethiol, 2,5-dimethyl-
Description
1,4-Benzenedimethanethiol, 2,5-dimethyl- (CAS: Not explicitly provided; molecular formula inferred as C₁₀H₁₄S₂) is a bifunctional thiol derivative characterized by two methanethiol (-CH₂SH) groups positioned at the 1,4-positions of a benzene ring, with additional methyl substituents at the 2,5-positions. This compound is notable for its dual reactivity, enabling applications in:
- Self-assembled monolayers (SAMs): Forms stable 3D monolayers on gold (Au) and silver (Ag) surfaces due to strong Au-S covalent bonding .
- Polymer chemistry: Acts as a chain transfer agent (CTA) in liquid crystalline polymers to modulate thermomechanical properties .
- Peptide synthesis: Serves as a scavenger for global deprotection in greener cleavage cocktails .
Its structural rigidity and sulfur-based reactivity distinguish it from other benzene derivatives, making it a versatile tool in materials science and organic synthesis.
Properties
CAS No. |
6176-91-6 |
|---|---|
Molecular Formula |
C10H14S2 |
Molecular Weight |
198.4 g/mol |
IUPAC Name |
[2,5-dimethyl-4-(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C10H14S2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-4,11-12H,5-6H2,1-2H3 |
InChI Key |
YUZNQANABTUQEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CS)C)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzenedimethanethiol, 2,5-dimethyl- can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethyl-1,4-benzenedimethanol with thiolating agents such as thiourea or hydrogen sulfide under acidic conditions. The reaction typically proceeds as follows:
Starting Material: 2,5-dimethyl-1,4-benzenedimethanol
Thiolating Agent: Thiourea or hydrogen sulfide
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as the catalyst
Product: 1,4-Benzenedimethanethiol, 2,5-dimethyl-
Industrial Production Methods
Industrial production of 1,4-benzenedimethanethiol, 2,5-dimethyl- often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedimethanethiol, 2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding hydrocarbons.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol groups.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of hydrocarbons.
Substitution: Formation of thioethers or thioesters.
Scientific Research Applications
1,4-Benzenedimethanethiol, 2,5-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of thiol-based redox biology and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,4-benzenedimethanethiol, 2,5-dimethyl- involves its thiol groups, which can form covalent bonds with various molecular targets. These interactions can modulate the activity of enzymes, proteins, and other biomolecules. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Functional Group and Reactivity Analysis
The following table compares 1,4-benzenedimethanethiol, 2,5-dimethyl- with analogous compounds, emphasizing functional groups, molecular properties, and applications:
Physicochemical Properties
| Property | 1,4-Benzenedimethanethiol, 2,5-Dimethyl- | 2,5-Dimethylterephthalic Acid | Dimethyl 2,5-Dibromoterephthalate |
|---|---|---|---|
| Solubility | Low in water; soluble in THF, chloroform | Low in water; soluble in DMSO | Insoluble in water; soluble in acetone |
| Thermal Stability | Stable under reflux (e.g., in ethanol) | Decomposes at >300°C | Stable up to 200°C |
| Reactivity | Au-S bond formation, radical scavenging | Esterification, condensation | Bromine substitution, cross-coupling |
Research Findings and Case Studies
Self-Assembled Monolayers (SAMs)
- 1,4-Benzenedimethanethiol forms ordered 3D monolayers on Au(110) and Ag(111) surfaces, with adsorption geometry distinct from 2D monolayers . XPS studies confirm covalent Au-S bonding, critical for nanoparticle stabilization .
- Comparatively, benzylthiol (monofunctional thiol) forms less stable SAMs due to weaker intermolecular interactions .
Polymer Chemistry
Q & A
Q. What are the optimal synthetic routes for preparing 2,5-dimethyl-1,4-benzenedimethanethiol-stabilized gold nanoparticles, and how do reaction parameters influence nanoparticle morphology?
A modified Brust two-phase synthesis is commonly employed, where the molar ratio of the thiol ligand to gold precursor (e.g., HAuCl₄) dictates nanoparticle size and stability. Higher thiol:gold ratios yield smaller nanoparticles (2–5 nm) with improved colloidal stability due to stronger ligand-shell coordination . Key parameters include:
- Reduction temperature : Lower temperatures (~0°C) favor monodisperse particles.
- Solvent system : Aqueous/organic phase separation ensures controlled nucleation.
- Purification : Repeated centrifugation and solvent washing remove unbound ligands.
Q. Which spectroscopic and microscopic techniques are most effective for characterizing the structural integrity of 2,5-dimethyl-1,4-benzenedimethanethiol in coordination complexes?
- High-resolution transmission electron microscopy (HR-TEM) : Resolves nanoparticle size, crystallinity, and ligand-shell thickness .
- Fourier-transform infrared spectroscopy (FTIR) : Confirms thiol-Au binding via shifts in S–H (disappearance at ~2550 cm⁻¹) and C–S stretching modes .
- Nuclear magnetic resonance (NMR) : Monitors ligand purity and degradation products (e.g., disulfide formation) in deuterated solvents .
Advanced Research Questions
Q. How can density functional theory (DFT) functionals (e.g., PBE vs. RPBE) improve predictions of adsorption energetics for 2,5-dimethyl-1,4-benzenedimethanethiol on transition-metal surfaces?
The revised Perdew-Burke-Ernzerhof (RPBE) functional outperforms PBE in modeling chemisorption due to its improved treatment of exchange-correlation energy, particularly for systems with strong van der Waals interactions. For example:
Q. What computational strategies resolve discrepancies between in silico toxicity predictions and experimental mutagenicity data for 2,5-dimethyl-1,4-benzenedimethanethiol?
Use hybrid rule-based (DEREK Nexus) and statistical (SARAH Nexus) models to cross-validate predictions:
- Rule-based analysis : DEREK identifies structural alerts (e.g., thiol reactivity) for mutagenicity .
- Statistical modeling : SARAH evaluates quantitative structure-activity relationships (QSAR) using fragment descriptors . Discrepancies often arise from unaccounted solvent effects or metabolic activation pathways, necessitating follow-up Ames tests.
Q. How does the bifunctional thiol ligand enhance the stability of ROS-responsive polymer nanoparticles compared to monofunctional analogs?
2,5-Dimethyl-1,4-benzenedimethanethiol introduces dual thiol groups, enabling:
- Crosslinking density : Higher crosslinking via disulfide bonds improves nanoparticle stability under physiological conditions .
- ROS responsiveness : Thiol-disulfide redox switches facilitate controlled drug release in oxidative environments (e.g., tumor microenvironments) .
Methodological Challenges and Solutions
Q. How to mitigate ligand desorption during catalytic applications of 2,5-dimethyl-1,4-benzenedimethanethiol-stabilized nanoparticles?
- Ligand engineering : Introduce electron-withdrawing methyl groups at the 2,5-positions to strengthen Au–S bonds .
- Support matrices : Immobilize nanoparticles on carbon nanotubes or metal-organic frameworks (MOFs) to reduce leaching .
Q. What are the limitations of current DFT models in predicting the electronic structure of thiol-functionalized aromatic systems?
- Basis set incompleteness : Use def2-TZVP basis sets with dispersion corrections (D3-BJ) for accurate orbital energy calculations .
- Solvent neglect : Implicit solvent models (e.g., COSMO) improve redox potential predictions by accounting for dielectric screening .
Data Contradiction Analysis
Q. Why do experimental and computational studies report conflicting adsorption geometries for 2,5-dimethyl-1,4-benzenedimethanethiol on Au vs. Ag surfaces?
- Surface reconstruction : Ag(111) undergoes stronger relaxation than Au(111), altering adsorption sites .
- Ligand flexibility : The dimethyl substituents induce steric effects on Ag, favoring tilted rather than upright geometries .
Key Research Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
